4-Chlorobutyl acetate chemical properties and structure
4-Chlorobutyl acetate chemical properties and structure
An In-depth Technical Guide to 4-Chlorobutyl Acetate (B1210297): Chemical Properties and Structure
Introduction
4-Chlorobutyl acetate (CAS No. 6962-92-1) is a bifunctional organic compound featuring both an ester and a terminal haloalkyl group.[1] It presents as a colorless to light yellow liquid with a mild, fruity odor.[2][3] This compound is a valuable intermediate and reagent in organic synthesis, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[2][3][4] Its utility stems from its ability to introduce the 4-acetoxybutyl or 4-chlorobutyl moieties into more complex molecular structures. Notably, it serves as a key reagent in the synthesis of novel cyclic ADP ribose derivatives and in the development of antagonists for the transient receptor potential melastatin 2 (TRPM2), which are relevant in insulin (B600854) secretion research.[4][5][6]
Chemical Structure and Identification
4-Chlorobutyl acetate consists of a butyl chain where one terminus is functionalized with a chlorine atom and the other is esterified with an acetate group.[2] This structure provides two reactive sites for further chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 4-chlorobutyl acetate | [7] |
| CAS Number | 6962-92-1 | [2][3][6][8] |
| Molecular Formula | C₆H₁₁ClO₂ | [2][5][8] |
| Linear Formula | CH₃COO(CH₂)₄Cl | |
| Synonyms | 1-Acetoxy-4-chlorobutane, Acetic acid 4-chlorobutyl ester, δ-Chlorobutyl Acetate | [3][6][9] |
| SMILES | CC(=O)OCCCCCl | [2][7][8] |
| InChI | 1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | [2][10] |
| InChIKey | PYLDCZJUHYVOAF-UHFFFAOYSA-N | [2][7][10] |
| EC Number | 230-158-8 | [2][8] |
| MDL Number | MFCD00001013 | [3][5][8] |
| PubChem CID | 23399 |[2][3] |
Physicochemical Properties
4-Chlorobutyl acetate is a combustible liquid that is stable under normal storage conditions.[2] It is immiscible with water but soluble in organic solvents such as ethanol (B145695) and ether.[2]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 150.60 g/mol | [4][5][8] |
| Appearance | Colorless to pale yellow liquid | [2][3][7] |
| Density | 1.072 - 1.08 g/mL at 25 °C | [5][8][11][12] |
| Boiling Point | 92 °C at 22 mmHg (lit.) | [5][8][11][12] |
| Melting Point | Not available | [8] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [11] |
| Refractive Index | 1.433 - 1.435 at 20 °C (lit.) | [5][8][11] |
| Water Solubility | Immiscible | [2] |
| Vapor Pressure | 0.4 ± 0.3 mmHg at 25°C (Predicted) | [11] |
| Purity | ≥97% (GC) |[3][9][13] |
Experimental Protocols: Synthesis
The synthesis of 4-chlorobutyl acetate is most commonly achieved through the ring-opening reaction of tetrahydrofuran (B95107) (THF). Below are two cited methodologies.
Method 1: Reaction with Acetyl Chloride
This procedure involves the reaction of tetrahydrofuran with acetyl chloride, catalyzed by a Lewis acid such as zinc chloride.[14][15]
Protocol:
-
To a 250 mL two-necked flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, add 41.24 g (0.573 mol) of tetrahydrofuran and 15 mg of anhydrous zinc chloride.[15]
-
Flush the apparatus with nitrogen and maintain an inert atmosphere.[15]
-
Place 53.62 g of acetyl chloride into the dropping funnel.[15]
-
Add the acetyl chloride dropwise to the stirred THF solution over approximately 30 minutes.[15]
-
After the addition is complete, heat the mixture to reflux (oil bath at 80°C) for 60-90 minutes.[14][15] The reaction is complete when the refluxing of acetyl chloride ceases.[15]
-
Configure the apparatus for vacuum distillation.
-
Distill the crude product to yield pure 4-chlorobutyl acetate. The reported boiling point is 78-79°C at 15 mmHg, with a yield of approximately 76%.[14]
Method 2: Reaction with Acetic Acid and HCl
An alternative patented method involves the reaction of tetrahydrofuran with acetic acid and hydrochloric acid, catalyzed by stannic chloride.[16]
Protocol:
-
Charge a reaction vessel with tetrahydrofuran, acetic acid, hydrochloric acid, and a catalytic amount of stannic chloride.[16]
-
Heat the reaction mixture to a temperature between 20°C and 250°C.[16]
-
Upon completion of the reaction, recover the crude product mixture.
-
Wash the product with water to remove unreacted acids and tetrahydrofuran.[16]
-
The resulting organic layer contains 4-chlorobutyl acetate as the major product, which can be further purified by distillation.[16]
Reactivity and Applications
4-Chlorobutyl acetate is a key synthetic intermediate due to its two distinct functional groups. It is not involved in signaling pathways itself but is used to construct molecules that are. Its primary application is as a building block in multi-step syntheses.
The compound's reactivity allows it to be used in the synthesis of pharmaceuticals and other fine chemicals. For example, it is a documented reagent for creating novel cyclic ADP ribose derivatives and for synthesizing a TRPM2 antagonist, highlighting its importance in drug discovery and development.[4][5][6]
References
- 1. CN108484398B - Preparation method of 4-halobutyl acetate - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chlorobutyl acetate | 6962-92-1 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Chlorobutyl acetate, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-Chlorobutyl Acetate | 6962-92-1 | TCI AMERICA [tcichemicals.com]
- 10. 4-Chlorobutyl acetate(6962-92-1) MS spectrum [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. 4-Chlorobutyl acetate | CAS#:6962-92-1 | Chemsrc [chemsrc.com]
- 14. prepchem.com [prepchem.com]
- 15. Sciencemadness Discussion Board - Preparation of 4-chlorobutyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]
